molecular formula C33H32N4O3S3 B2726978 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 524706-61-4

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Cat. No. B2726978
CAS RN: 524706-61-4
M. Wt: 628.82
InChI Key: FPWKIRFPALSLQV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C33H32N4O3S3 and its molecular weight is 628.82. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. For instance, derivatives of benzothiazoles and sulphonamido quinazolinyl imidazole have shown promising antimicrobial and anti-inflammatory activities, highlighting the potential of such compounds in treating infections and inflammatory conditions (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Antipsychotic Applications

Research into heterocyclic carboxamides, including those with benzothiazol-3-yl and dihydroquinolin-2(1H)-yl groups, has shown potential antipsychotic effects. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, indicating their utility in developing new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

Anticancer Applications

Several studies have focused on the synthesis and characterization of compounds with structures similar to the specified chemical for their anticancer activities. For example, N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides and their derivatives have demonstrated significant cytotoxic effects against tumor cell lines, along with marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects, suggesting their potential in cancer therapy (Zablotskaya et al., 2013).

Novel PI3K Inhibitors and Anticancer Agents

The bioisosteric design and synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been explored as novel PI3K inhibitors with potential anticancer properties. These compounds have shown significant antiproliferative activities against various human cancer cell lines, highlighting their promise as anticancer agents (Shao et al., 2014).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O3S3/c1-21(2)36-19-17-25-29(20-36)42-33(30(25)32-34-26-10-4-6-12-28(26)41-32)35-31(38)23-13-15-24(16-14-23)43(39,40)37-18-7-9-22-8-3-5-11-27(22)37/h3-6,8,10-16,21H,7,9,17-20H2,1-2H3,(H,35,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWKIRFPALSLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

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